Mitomycin C (MMC)

Catalog No.
S535542
CAS No.
50-07-7
M.F
C15H18N4O5
M. Wt
334.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mitomycin C (MMC)

CAS Number

50-07-7

Product Name

Mitomycin C (MMC)

IUPAC Name

[(6R,7S,8R)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7?,13+,15-/m0/s1

InChI Key

NWIBSHFKIJFRCO-WUDYKRTCSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Solubility

Soluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L

Synonyms

mitomycine C; mitomycinX. US brand names: Mitozytrex; Mutamycin. Foreign brand names: Ametycine; MitocinC; Mitolem; MitoMedac; Mutamycine. Abbreviations: MITC; MITO; MITOC; MTC. Code name: NCIC04706

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N

Description

The exact mass of the compound Mitomycin C (MMC) is 334.12772 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)soluble (8430 mg/l)sol in water, methanol, butyl acetate, acetone, and cyclohexanone; slightly sol in benzene, ether, and carbon tetrachloride; practically insol in petroleum ether.freely soluble in organic solvents1.01e+01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755880. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins. It belongs to the ontological category of mitomycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998)
Solid

Color/Form

BLUE-VIOLET CRYSTALS

XLogP3

-0.4

Exact Mass

334.12772

Boiling Point

534 °C

LogP

-0.4
-0.4 (LogP)
logP = -0.40
-1.6

Appearance

Black solid powder

Melting Point

Above 680° F (EPA, 1998)
>360 °C
ABOVE 360 °C
>360°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

50SG953SK6

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (92.45%): Fatal if swallowed [Danger Acute toxicity, oral];
H351 (92.45%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder. Also used as an adjunct to ab externo glaucoma surgery. Mitomycin is also indicated as a pyelocalyceal solution for the treatment of adults with low-grade upper tract urothelial cancer (LG-UTUC).[L12867]
FDA Label

Livertox Summary

Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antibiotics, Antineoplastic; Nucleic Acid Synthesis Inhibitors
Mitomycin is useful for the palliative treatment of gastric adenocarcinoma, in conjunction with fluorouracil and doxorubicin. It has produced temporary beneficial effects in carcinomas of the cervix, colon, rectum, pancreas, breast, bladder, head and neck, and lung, and in melanoma. It has also shown activity against lymphomas and leukemia, particularly chronic granulocytic leukemia, but not in myeloma.
Thirty patients with advanced colorectal adenocarcinoma were treated by chemotherapy with an alternating regimen consisting of 5-fluorouracil mitomycin C and 5-fluorouracil dacarbazine at 3 wk intervals. ... The toxicity of this regimen was essentially digestive with 30% of grade 3 or 4 nausea and vomiting. In spite of the reported active and synergistic action of drug association in colorectal carcinoma, this treatment schedule is not better than 5-fluorouracil alone. Gastrointestinal toxicity was incr.
Forty-two patients with metastatic breast cancer refractory to first line therapies were treated with combination chemotherapy with mitomycin-C and vinblastine. ... The toxicity was acceptable with 20 episodes of moderate myelosuppression (58.8%) and 2 cases with congestive heart failure that responded to medical treatment.
Between 1983 and 1987, 79 assessable patients with any primary tumor stage of anal canal carcinoma were treated by external beam irradiation combined with mitomycin C given by bolus iv injection (10 mg/sq m admin on day 2 of irradiation) and 5-fluorouracil given by 96 hr continuous infusion started on days 2 and 28 of irradiation at a dose of 1,000 mg/sq m over 24 hr. ...
No severe toxicity was seen in a trial of preoperative chemotherapy with radiotherapy in the treatment of patients with advanced oral and oropharyngeal carcinoma. Chemotherapy consisted of 15 mg mitomycin C given intravenously (bolus) on day 1, with fluorouracil (750 mg/sq m) infused during days 1 to 5 (continuous infusion for 120 hours). Radiotherapy was performed simultaneously with chemotherapy beginning on day 1. ...
A controlled study was conducted using mitomycin C (10 to 20 mg/sq m, intraarterially (ia) every 2 to 4 wk), carboquone (2 to 4 um/sq m ia every 2 to 4 wk), 5-fluorouracil (300 to 600 mg/sq m per os daily) and OK-432 (0.2 KE up to the febrile reaction or 5 KE, sc every other day) therapy (Group 1) and the combination of mitomycin C (10 mg/sq cm ia), 5-fluorouracil (300 mg/sq m iv once per wk) and doxorubicin (20 mg/sq m ia every 4 wk) (Group 2), against advanced liver cancer. ...
47 patients with recurrent transitional cell carcinoma of the bladder were treated with intravesical chemotherapy. 20 mg of mitomycin C per treatment was introduced 7 days after transurethral resection or diagnostic cystoscopy, and was repeated at 2 wk intervals for 5 times followed again by cystoscopy. ...
Used in eyedrops after operation for pterygium in an attempt to prevent recurrence.
It has also shown activity against lymphomas and leukemias, particularly chronic granulocytic leukemia, but not in myeloma.
Mitomycin C was reported to be used as immunosuppressive drug. /From table/
As a single agent, mitomycin is given IV in a single dose of 20 mg/sq m repeated each 6 weeks if hematologic toxicity has resolved. In combination regimens, it is given in doses of 5-10 mg/sq m, repeated in 4-6 weeks. Up to 60 mg/week may be given intravesically in bladder cancer.
Antineoplastic
Mitomycin is used in the palliative treatment of various solid tumors. ... Indications are non-small cell lung, cervical, colorectal, breast, bladder, pancreatic, and esophageal carcinomas. In addition to its systemic use in combination regimens for these tumors, mitomycin has been used as a single agent given by intrahepatic infusion for hepatic metastases from colorectal carcinoma and by intravesical instillation for carcinoma in situ of the bladder.
Mitomycin is indicated, in combination with other agents, for palliative treatment of adenocarcinoma of the stomach or pancreas unresponsive to surgery and/or radiotherapy. /Included in US product labeling/
Mitomycin is also used for treatment of adenocarcinoma of the colon or breast; some head and neck tumors; and advanced biliary, lung, and cervical squamous cell carcinomas. /NOT included in US product labeling/
Mitomycin is used for topical treatment of superficial transitional cell carcinoma of the urinary bladder. /NOT included in US product labeling/
Mitomycin is used for treatment of chronic myelocytic leukemia. /NOT included in US product labeling/
Combined with bleomycin in the treatment of testicular cancer and malignant lymphomas

Pharmacology

Mitomycin is one of the older chemotherapy drugs, which has been around and in use for decades. It is an antibiotic which has been shown to have antitumor activity. Mitomycin selectively inhibits the synthesis of deoxyribonucleic acid (DNA). The guanine and cytosine content correlates with the degree of mitomycin-induced cross-linking. At high concentrations of the drug, cellular RNA and protein synthesis are also suppressed. Mitomycin has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2.
Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced mitomycin C generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Preferentially toxic to hypoxic cells, mitomycin C also inhibits RNA and protein synthesis at high concentrations. (NCI04)

MeSH Pharmacological Classification

Cross-Linking Reagents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DC - Other cytotoxic antibiotics
L01DC03 - Mitomycin

Mechanism of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.
... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE.
ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA.
The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle.
In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis.
The effect of mitomycin C on the biosynthesis of prostacyclin was tested in culture of human umbilical cord vein endothelial cells. A 30% inhibition of the thrombin-stimulated prostacyclin synthesis by mitomycin C was observed at concentrations of the same order as those found in mitomycin C treated patients (3 micrograms/ml as compared with the peak plasma concentration varying between 0.4 and 3.2 micrograms/ml. This inhibition was found for incubation times ranging from 15 to 30 min during which the cell viability was unaltered. Under these conditions it was found that the release of von Willebrand factor by the endothelial cell was unaffected. Since mitomycin C toxicity in man is expressed by a chronic hemolytic and uremic syndrome, the inhibitory capacity of mitomycin C on prostacyclin synthesis favors the hypothesis that a deficiency in prostacyclin synthesis leads to the development of this syndrome in man.
Inreased rates of reductive activation in hypoxic, relative to well-oxygenated, cells confer some preferential activity for mitomycin against hypoxic solid tumor cells. Chemical decomposition in a mildly acidic pH environment also may contribute to drug activation. Cytotoxicity is probably due to the inhibition of DNA synthesis that results from cross linking of DNA, although only 10% of the drug-DNA adductd are cross-links. Monofunctional alkylation accounts for the remaining 90% of the drug covalently bound to DNA. At high concentrations, RNA and protein synthesis also are inhibited.
Mitomycin also can participate in free radical reactions. It is cell cycle nonspecific but appears to be most active in the late G1 and early S phases. Decreased drug activation, increased inactivation by conjugation to glutathione, and increased DNA repair have been implicated in mitomycin resistance induced in cultered cell lines. Mitomycin also has induced multidrug resistance in one cell line.
The embryotoxicity of three bioreducible cmpd was investigated in rats suing an in vitro system between days 10 and 11 of gestation. Embryos were cultured in either 5 or 20% 02. Although the schistosomicidal agent, nitridazole has not been shown to be a strong embryotoxicant in vivo, both antitumor agents, adriamycin and mitomycin C are potent teratogens. All three are known to undergo reductive bioactivation and under aerobic condition, each is believed to redox cycle. The order of embryotoxic potency was mitomycin C greater than adriamycin greater than nitridazole as determined either by embryolethality or dysmorphogenicity. ... While the dysmorphogenic potencies of adriamycin and nitridazole were incr respectively 3 and 4 fold by low 02, that of mitomycin was enhanced nearly 200 times. By contrast, effects on embryonic viability were relatively unchanged by oxygenation. These data suggest that there is no single dysmorphogenic mechanism for these agents and that the dysmorphogenicity of mitomycin C and its embryolethality result from different activities.
Mitomycin C is a bifunctional alkylating agent used in cancer chemotherapy. Mitomycin C therapy occasionally results in pulmonary vascular injury, incl alterations in endothelial cells. Reactive metabolites of mitomycin C can cross-link DNA, and its cytotoxicity has been attributed in part to this capacity, but effects in vascular cells have not been explored extensively. Accordingly, the direct effects of mitomycin C on cultured porcine pulmonary artery endothelial cells (PECs) were examined. A single admin of mitomycin C (0-10 uM) to PEC monolayers resulted in concn-dependent cytolytic injury that was delayed in onset and progressive in nature. Cells treated at subconfluent densities were inhibited in their ability to proliferate. Mitomycin C treatment resulted in DNA cross-linking at concn (0.01-1 uM) that inhibited cell proliferation but caused only limited overt cytotoxicity, supporting an assoc between DNA cross-linking and impairment of cell division. This pattern of PEC injury is reminiscent of that seen after treatment with another pneumotoxic, bifunctional alkylating agent, monocrotaline pyrrole. The similarity of the endothelial cell response to different bifunctional alkylating agents suggests that DNA cross-linking may inhibit cell proliferation and thereby limit the repair capacity of endothelial monolayers.
The cytotoxicity of the potent antibiotic and antitumor agent mitomycin C is due to its irreversible binding to DNA. Alkylating species generated by bioreductive activation of mitomycin C are known to cause monoadducts and cross-links in DNA by specifically binding to guanine residues. To gain insight into how these lesions lead to base- and sequence-specific mutations, shuttle vector pSP189 was treated with mitomycin C chemically reduced by treatment with sodium borohydride, replicated in human Ad293 cells, rescued in bacteria, and analyzed for mutations in the supF tRNA gene sequence. The mitomycin C-induced mutations were predominantly base substitutions. Eighty-four percent of the base substitutions were transversions, with G:C-T:A the major transversion. Single base deletions were the other major mutational event, and 77% of these were G:C deletions. Base positions 115, 123, and 163 were mutational hot spots based on the frequency of independent mutations. Identification of a single mitomycin C adduct (presumed to be a modified G on the basis of its Rf value) and clustering of mitomycin C-induced mutations at three GC-rich areas (nt 100-123, 152-163, and 168-176) suggested that the mutational spectrum we found was due to binding of mitomycin C to guanine on either strand of the plasmid DNA.
The molecular cytotoxic mechanisms of mitomycin C and its analogs, BMY 25282 and BMY 25067, have been investigated using isolated hepatocytes as a model system for studying toxicity to nondividing tissues. These drugs have quinone and aziridine moieties, and tumor cell cytotoxicity has been attributed to DNA alkylation and cross-linking. By contrast, the following results suggest that these drugs cause oxidative stress in nondividing cells by different mechanisms. Both hepatocytes or hepatic microsomes and NADPH were able to catalyze oxygen activation by all three drugs, suggesting that enzymatic reduction results in the formation of auto-oxidizable species. Their relative effectiveness at activating oxygen was BMY 25282 >> BMY 25067 > mitomycin C. However, their relative cytotoxic effectiveness was BMY 25067 >> BMY 25282 > mitomycin C, and it was incr markedly if hepatocyte glutathione-reductase or catalase was inactivated. Furthermore, ascorbate incr the toxic potencies of both BMY 25282 and mitomycin C in catalase-inactivated hepatocytes by as much as 60- and 40-fold, respectively. Hepatocyte glutathione oxidation was also incr. The relative resistance of normal hepatocytes to mitomycin C and BMY 25282 can be attributed therefore, to the high levels of enzymes in hepatocytes involved in hydrogen peroxide detoxification. ... Furthermore, BMY 25067, unlike mitomycin C and BMY 25282, caused a rapid decr in hepatocyte ATP levels and inhibited mitochondrial respiration.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-07-7
1404-00-8

Wikipedia

LSM-1590

Drug Warnings

Mitomycin is contraindicated in patients with pre-existing myelosupression & anemia.
Because normal defense mechanisms may be suppressed by mitomycin therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
cBecause normal defense mechanisms may be suppressed by mitomycin therapy, concurrent use with a live virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the cytarabine therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medications used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. In addition, immunization with oral polio-virus vaccine should be postponed in persons in close contact with the patient, especially family members.
Gonadal suppression, resulting in amenorrhea or azoospermia, may occur in patients taking antineoplastic therapy, especially with the alkylating agents. In general, these effects appear to be related to dose and length of therapy and may be irreversible. Prediction of the degree of testicular or ovarian function impairment is complicated by the common use of combinations of several antineoplastics, which makes it difficult to assess the effects of individual agents.
For more Drug Warnings (Complete) data for MITOMYCIN C (6 total), please visit the HSDB record page.

Biological Half Life

8-48 min
After doses of 20 mg/m sq ... Mitomycin is cleared from plasma with a half-time of approximately 1 hour.
/Mitomycin/ has an alpha half-life of 5-10 min after IV injection and beta half-life of 46 min.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Health Hazards -> Carcinogens

Methods of Manufacturing

PRODUCED BY STREPTOMYCES CAESPITOSUS (GRISEOVINACESEUS).
Yamamoto, Kenkyusho, Japan pat. 2898 (1956); Kenkyusho, Brit. pat. 830,874 (1960 to Kyowa); Gourevitch et al, U.S. pat. 3,042583 (1962 to Bristol-Myers) /production of the complex/
...derived from Streptomyces

General Manufacturing Information

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

MITOMYCIN C WAS SEPARATED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A packed-column supercritical-fluid chromatograph was interfaced with a mass spectrometer via a modification of a thermospray probe. This modification allowed a capillary restrictor for the suprecritical-fluid carbon dioxide and reagent gas for chemical ionization to be introduced directly into a thermospray source. Chemical ionization conditions were observed when either the filament or discharge electrode was used and the source pressure was above 0.5 torr. The discharge electrode produced more efficient ionization, resulting in approx a ten-fold larger signal than that observed in the filament mode. The usefulness of this instrumentation was demonstrated on several anticancer drugs. Methanol posositive ion chemical ionization (PICI) spectra were recorded for cyclophosphamide, diaziquone, mitomycin C, and thiotepa.
Electrochemical detection at constant potential in online combination with HPLC was a sensitive detection method for the title drugs. For improved collection and handling of detection signals, 4 modes of software filtering are studied and compared with hardware filtering. In the investigated chromatography-electrochemical system, off-line parabolic filtering after online averaging of 16 measurements proved to be the system of first choice, with respect to execution time, noise level, signal to noise ratio, peak height and resolution.
An automatic, reliable, scanning reductive electrochemical detection system is described for online qualitative and semiquantitative determination and characterization of electroactive cmpd in effluents from HLPC system. Applying a static mercury drop electrode, detection can be performed at constant potential for quantitative analysis (current range: 50 nA F.S) at a routine base. Applying potential scans, qualitative analysis can be performed (current range: 0.5 mu A F.S.). The system was evaluated through analysis of mitomycin C, porfiromycin and the degradation products of mitomycin C from alkaline and acid hydrolysis.

Clinical Laboratory Methods

An HPLC method for the detection of mitomycin C in blood plasma and urine of rats and humans is reported. Samples of urine and rat plasma with the internal standard porfiromycin were extracted by ethyl acetate-chloroform-isopropanol (70:15:15), human blood was extracted with ethyl acetate. Dry residues of the organic phase were dissolved in methanol and analyzed on a reversed-phase Pecosphere C18 column using a mobile phase of acetonitrile-2.5 mM phosphate buffer pH 6.9 (12.5:87.5) and UV-detection at 35 nm. The calibration was linear at 0.1-10 ug/ml, coefficients of variation 1.3-7.5%, and detection limit 0.5 ng/ml.
A sensitive HPLC method with a dual-electrode coulometric detection system for the determination of mitomycin C (I) in human blood serum is presented. The method is based on a Develosil 5-um column, methyl cyanide-0.05M sodium hypochlorite (15:85) as the mobile phase, a flow-rate of 1.0 ml/min, and porfiromycin as an internal standard. The standard response curves were linear over the concentration range 10-100 ng/ml of mitomycin C. The recovery rates of mitomycin C were 100.5-110.0%. The detection limit was 1 ng (single-to-noise ratio= 5). The sensitivity was ten times better than that with UV detection.
Mitomycin C reacted with components of culture medium containing antibiotics with and without fetal calf serum within 30 min incubation at 38 degree. The amount of mitomycin C in medium with fetal calf serum was reduced by 29% after 30 min and by 53% after 60 min incubation. Many changes in species composition were apparent after 60 min incubation, with the greater change in composition occuring in culture medium containing fetal calf serum. The purity of several commercial preparation of mitomycin-C varied considerably; 1 preparation contained a contaminant of greater concentration than mitomycin C, if one assumes the same relative response of the mass spectrometer.
A fully automated liquid chromatography system for the bioanalysis of mitomycin C has been described. The isolation of the analyte from the biological matrix (plasma, ascites and urine) is performed using a continuous-flow system equipped with a dialysis membrane in order to remove proteins. The drug is detected by absorbance measurements at 360 nm. Using the described system up to 100 samples a day can be analyzed with detection limits in the order of 1 ng/ml.
An HPLC method for the determination of mitomycin C in human blood is described. The method has the advantage of reduced sample handlings and direct injection of plasma samples into a loop-column and a low detection limit of approximately 1.0 ng/ml plasma. Detection was photometric at 65 nm the calibration curve was linear over the range 1-600 ng/ml. Recovery was 100% for standard solutions. Quantitation was performed by running a 4-point calibration curve (1, 50, 100, and 250 ng/ml) for 9 plasma samples. The day-to-day coefficient of variation was 1.6% and the within-day coefficient of variation was 1.2% (2-350 ng/ml range).

Storage Conditions

Mitomycin powder for injection should be protected from light and preferably stored at 15-30 °C: temperature greater than 40 °C should be avoided.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

IN RATS GIVEN SINGLE DOSES OF 3 MG METHYLCHOLANTHRENE BY SC INJECTION INCIDENCE OF LOCAL SARCOMAS AFTER 120 DAYS WAS REDUCED WHEN WEEKLY IP INJECTIONS OF MITOMYCIN C WERE ALSO GIVEN.
IN MICE ... ADMIN 0.2 ML OF 1% SOLN OF METHYLCHOLANTHRENE IN BENZENE ON SKIN DAILY FOR 5-10 DAYS, INCIDENCE OF SKIN PAPILLOMAS WAS GREATLY INCR WHEN MITOMYCIN C WAS GIVEN DAILY BY 20 IP INJECTIONS ... .
IN RATS GIVEN 40 UG/KG BODY WT MITOMYCIN C IP & ORAL DOSE DMBA, INCIDENCE OF MAMMARY TUMORS AFTER 120 DAYS WAS SIMILAR TO THAT IN RATS GIVEN DMBA ALONE.
Absorption of cephalexin, sulfanilamide, salicylic acid, and D- and L-tryptophan was significantly decreased by the pretreatment with /iv/ mitomycin C /in rats/. Absorption of 6-carboxyfluorescein and fluorescein isothiocyanate conjugated dextran was not significantly affected by mitomycin C pretreatment. Maximal effects, using sulfanilamide as a model, were noted 48 hours after mitomycin C pretreatment. The dosage of mitomycin C ... did not affect the percentage of sulfanilamide absorbed.
For more Interactions (Complete) data for MITOMYCIN C (25 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available mitomycin powder is stable for at least 4 years at room temperature.

Dates

Modify: 2023-08-15

Reiss, G.J. (2011). "KUWQIF: Mitomycin C Dihydrate, also known as (6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate dihydrate". Cambridge Structural Database: Access Structures. Cambridge Crystallographic Data Centre. doi:10.5517/ccdc.csd.cc12bt29. Retrieved 3 November 2021.

"Mitomycin (Mutamycin) Use During Pregnancy". Drugs.com. 19 August 2019. Retrieved 15 April 2020.

Kersey JP, Vivian AJ (July–September 2008). "Mitomycin and amniotic membrane: a new method of reducing adhesions and fibrosis in strabismus surgery". Strabismus. 16 (3): 116–118. doi:10.1080/09273970802405493. PMID 18788060. S2CID 32321781.

"FDA Approves First Therapy for Treatment of Low-Grade Upper Tract Urothelial Cancer". U.S. Food and Drug Administration (FDA) (Press release). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"FDA approves mitomycin for low-grade upper tract urothelial cancer". U.S. Food and Drug Administration (FDA). 15 April 2020. Retrieved 15 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Jelmyto: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Retrieved 15 April 2020.

Kovalchuk A, Rodriguez-Juarez R, Ilnytskyy Y, Byeon B, Shpyleva S, Melnyk S, et al. (April 2016). "Sex-specific effects of cytotoxic chemotherapy agents cyclophosphamide and mitomycin C on gene expression, oxidative DNA damage, and epigenetic alterations in the prefrontal cortex and hippocampus - an aging connection". Aging. 8 (4): 697–711. doi:10.18632/aging.100920. PMC 4925823. PMID 27032448.

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Tomasz M (September 1995). "Mitomycin C: small, fast and deadly (but very selective)". Chemistry & Biology. 2 (9): 575–579. doi:10.1016/1074-5521(95)90120-5. PMID 9383461.

Renault J, Baron M, Mailliet P, Giorgirenault S, Paoletti C, Cros S (1981). "Heterocyclic quinones 2. Quinoxaline-5,6-(and 5-8)-diones - Potential antitumoral agents". Eur. J. Med. Chem. 16 (6): 545–550.

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